molecular formula C23H17N3O3S B1226105 N-(3-methylphenyl)-4-(4-nitrophenyl)-2-phenyl-5-thiazolecarboxamide

N-(3-methylphenyl)-4-(4-nitrophenyl)-2-phenyl-5-thiazolecarboxamide

Cat. No. B1226105
M. Wt: 415.5 g/mol
InChI Key: FOBVSAMPFBXORL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methylphenyl)-4-(4-nitrophenyl)-2-phenyl-5-thiazolecarboxamide is an aromatic amide.

Scientific Research Applications

Anticancer Activity

N-(3-methylphenyl)-4-(4-nitrophenyl)-2-phenyl-5-thiazolecarboxamide and its derivatives have been studied for their potential anticancer properties. For instance, a series of substituted benzamides related to this compound showed moderate to excellent anticancer activity against various cancer cell lines, such as breast, lung, colon, and ovarian cancer. These compounds exhibited higher anticancer activities than the reference drug etoposide in some cases (Ravinaik et al., 2021).

Biological Activities in Pesticide Development

Compounds related to N-(3-methylphenyl)-4-(4-nitrophenyl)-2-phenyl-5-thiazolecarboxamide have been synthesized and evaluated for diverse biological activities, including fungicidal and antivirus activities. Derivatives with specific phenyl groups showed potential in wide-spectrum fungicidal activity and antivirus activities against tobacco mosaic virus (Zuo et al., 2010).

Antimicrobial Properties

Research has also been conducted on the antimicrobial properties of similar compounds. A study on N-substituted thiadiazole and imidazo thiadiazole derivatives demonstrated appreciable antibacterial and antifungal activities at certain concentrations (Chandrakantha et al., 2014).

Carbonic Anhydrase Inhibitors

Novel metal complexes of related compounds have shown strong inhibitory properties against carbonic anhydrase isoenzymes. These complexes exhibited more powerful inhibition against human carbonic anhydrase isoenzymes than the parent ligand and acetazolamide, a control compound (Büyükkıdan et al., 2013).

Antidiabetic Screening

Derivatives of N-(3-methylphenyl)-4-(4-nitrophenyl)-2-phenyl-5-thiazolecarboxamide have been synthesized and evaluated for in vitro antidiabetic activity using the α-amylase inhibition assay. These compounds have shown potential in this area (Lalpara et al., 2021).

properties

Product Name

N-(3-methylphenyl)-4-(4-nitrophenyl)-2-phenyl-5-thiazolecarboxamide

Molecular Formula

C23H17N3O3S

Molecular Weight

415.5 g/mol

IUPAC Name

N-(3-methylphenyl)-4-(4-nitrophenyl)-2-phenyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C23H17N3O3S/c1-15-6-5-9-18(14-15)24-22(27)21-20(16-10-12-19(13-11-16)26(28)29)25-23(30-21)17-7-3-2-4-8-17/h2-14H,1H3,(H,24,27)

InChI Key

FOBVSAMPFBXORL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(N=C(S2)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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